molecular formula C15H22N2O6S B093594 (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 16947-86-7

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B093594
CAS RN: 16947-86-7
M. Wt: 358.4 g/mol
InChI Key: VXGVRMMCUXPRFO-LBPRGKRZSA-N
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Description

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C15H22N2O6S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Biological Activities
The compound “(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” falls within the broader category of N-sulfonylamino azinones, which have garnered attention for their significant biological activities. Research has established that these compounds exhibit a range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise for the treatment of neurological disorders such as epilepsy and schizophrenia, highlighting the potential medical applications of these compounds in addressing significant health challenges (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Interactions and Degradation
The environmental behavior and degradation pathways of similar complex organic compounds, such as phenoxy herbicides, have been studied, providing insights into the sorption mechanisms and environmental fate of these substances. Understanding the sorption to soil and organic matter can inform the environmental risk assessments and management strategies for compounds with similar chemical structures (Werner, Garratt, & Pigott, 2012).

Bioaccumulation and Environmental Persistence
Research on perfluorinated acids, including carboxylates (PFCAs) and sulfonates (PFASs), which share some structural similarities with the compound of interest, suggests a need to understand the bioaccumulation potential and environmental persistence of these chemicals. This is critical for assessing the environmental impact and informing regulatory criteria for similar compounds (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Analytical Methods in Environmental and Food Analysis
The development and application of antibody-based analytical methods in environmental and food analysis provide a framework for detecting and quantifying similar complex organic compounds. This approach is essential for monitoring environmental pollutants and ensuring food safety, highlighting the importance of analytical techniques in managing compounds with potential environmental and health impacts (Fránek & Hruška, 2018).

Synthesis and Structural Studies
Studies focused on the synthesis, spectroscopic, and structural analysis of related sulfonated compounds provide valuable insights into their chemical properties and reactivity. Such research underpins the development of new chemicals with potential applications across various fields, including pharmaceuticals and materials science (Binkowska, 2015).

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-10-5-7-11(8-6-10)24(21,22)17-12(13(18)19)9-16-14(20)23-15(2,3)4/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVRMMCUXPRFO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373183
Record name 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

CAS RN

16947-86-7
Record name 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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